molecular formula C9H8ClN3O B2613217 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 923694-00-2

3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2613217
CAS No.: 923694-00-2
M. Wt: 209.63
InChI Key: WLYCMJSCVOQDLT-UHFFFAOYSA-N
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Description

3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a 1-chloroethyl group at the 5-position. The 1-chloroethyl group introduces steric bulk and reactivity distinct from simpler substituents like chloromethyl, influencing solubility, stability, and biological interactions .

Properties

IUPAC Name

5-(1-chloroethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6(10)9-12-8(13-14-9)7-3-2-4-11-5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYCMJSCVOQDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the oxadiazole and chloroethyl groups. One common method involves the cyclization of a suitable precursor with hydrazine derivatives and subsequent chlorination . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including antibacterial, antifungal, antiviral, anticancer, antidiabetic, and anti-inflammatory properties . The specific biological activities of 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine are still under investigation; however, its structural similarities to known bioactive compounds suggest potential therapeutic applications.

Case Studies:

  • A study on similar oxadiazole derivatives demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine may exhibit comparable effects .
  • Molecular docking studies have shown promising interactions with various biological targets, indicating its potential as a lead compound for drug development .

Agricultural Applications

Pesticide Development:
The compound is being explored for its use in agrochemicals. Its unique properties may provide effective solutions for pest control while minimizing environmental impact. The incorporation of such compounds into formulations can enhance efficacy against pests while ensuring safety for non-target organisms .

Sustainable Agriculture:
Research into the use of 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine in sustainable agricultural practices highlights its potential role in reducing chemical residues in food products while maintaining crop yields .

Material Science

Polymer Applications:
In material science, this compound can be incorporated into polymer formulations to enhance thermal stability and mechanical properties. Such modifications are crucial for developing high-performance materials used in various industrial applications .

Biochemical Research

Biochemical Assays:
The compound serves as a valuable tool in biochemical research to study enzyme activities and cellular processes. Its reactivity allows researchers to investigate mechanisms of action at the molecular level, advancing our understanding of biological systems .

Mechanism of Action

The mechanism of action of 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine with analogs differing in the oxadiazole 5-position substituent:

Compound Name Substituent (R) Molecular Formula Molecular Weight logP Melting Point (°C) Key Properties References
3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine -CH₂CH₂Cl C₉H₉ClN₃O 210.64 ~2.8* N/A Higher lipophilicity; enhanced reactivity vs. chloromethyl [Inferred]
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine -CH₂Cl C₈H₆ClN₃O 195.61 1.5–2.0 N/A Moderate reactivity; used in radiolabeling precursors
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine -CH₃ C₈H₇N₃O 161.16 1.2 102 Improved metabolic stability; lower toxicity
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine -CH₂OPh C₁₄H₁₁N₃O₂ 253.26 2.50 N/A High logP; potential CNS activity
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine -CF₃ C₁₁H₉ClF₃N₃O 291.66 3.0 N/A Electron-withdrawing; increased acidity (pKa ≈ -2.44)

*Estimated based on substituent contributions.

Key Observations :

  • Reactivity : The β-chlorine in 1-chloroethyl may confer greater susceptibility to nucleophilic substitution compared to chloromethyl derivatives .
  • Thermal Stability : Methyl-substituted analogs exhibit higher melting points (e.g., 102°C for 3-methyl ), suggesting that bulky substituents like 1-chloroethyl could lower crystallinity.

Critical Analysis of Structural Variations

  • Positional Isomerism : highlights the importance of substitution position; misassignment (e.g., 3- vs. 4-pyridyl) can drastically alter biological activity .
  • Steric vs.

Biological Activity

3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine require further investigation to establish its pharmacological profile.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine have been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : Induction of programmed cell death (apoptosis) via mitochondrial pathways.
  • Case Study : A related oxadiazole compound demonstrated GI50 values ranging from 0.20–2.58 μM against various cancer cell lines, indicating potent anticancer activity .

Interaction Studies

Understanding the interactions of 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine with biological targets is crucial for elucidating its mechanism of action. Interaction studies may include:

  • Binding Affinity : Assessing how well the compound binds to specific enzymes or receptors.
  • Cellular Uptake : Evaluating how effectively the compound is taken up by cells and its subsequent effects on cellular processes.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties and potential applications of 3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine.

Compound NameStructural FeaturesUnique Properties
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridineContains a chloromethyl group instead of chloroethylDifferent reactivity patterns
5-(Chloromethyl)-1,2,4-oxadiazol-3-carboxylic acidCarboxylic acid functionalityPotentially different biological activities
1-(Chloromethyl)-1,2,4-triazoleContains a triazole ring instead of an oxadiazoleDifferent pharmacological profiles

Applications in Research and Industry

The compound is being investigated for various applications:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.
  • Agricultural Chemicals : Utilized in formulations for pest control while minimizing environmental impact.
  • Material Science : Incorporated into polymer formulations to enhance thermal stability.
  • Biochemical Research : Acts as a tool in studying enzyme activities and cellular processes.

Q & A

Q. What novel applications could emerge from modifying the pyridine-oxadiazole scaffold?

  • Answer: Potential avenues include:
  • Anticancer agents : Introduce chelating groups (e.g., 8-hydroxyquinoline) to target metal-dependent enzymes .
  • Fluorescent probes : Attach long-chain alkyl groups (e.g., 2-(5-alkyl-1,3,4-oxadiazol-2-yl)pyridine ) for imaging applications .
  • Dual-target inhibitors : Combine with pharmacophores like piperazine (e.g., {4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine ) for multi-target engagement.

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